

(R)-GSK-3685032 off-target effects investigation

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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B15604792

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Technical Support Center: (R)-GSK-3685032

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of **(R)-GSK-3685032**.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **(R)-GSK-3685032**?

A1: **(R)-GSK-3685032** is a highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It demonstrates over 2,500-fold selectivity for DNMT1 compared to other DNA methyltransferases, DNMT3A/3L and DNMT3B/3L.[2][3][4] Furthermore, in broad panel screenings, it has shown minimal to no activity against other enzymes, with IC50 values greater than 10 μ M for 34 other methyltransferases and 369 kinases.[4]

Q2: How does the selectivity of **(R)-GSK-3685032** compare to other DNMT inhibitors?

A2: **(R)-GSK-3685032**'s mechanism as a non-covalent, reversible inhibitor selective for DNMT1 distinguishes it from older hypomethylating agents like decitabine and azacytidine.[5][6] These nucleoside analogs incorporate into DNA and irreversibly inhibit DNMT1, DNMT3A, and DNMT3B, leading to dose-limiting toxicities that are not observed with **(R)-GSK-3685032**. [6] Some non-nucleoside inhibitors like RG-108, SGI-1027, and MC3343 are less potent and show non-selective inhibition across the DNMT family, with their cellular activity potentially influenced by off-target effects.[4][7]

Q3: What is the primary mechanism of action of **(R)-GSK-3685032**?

A3: **(R)-GSK-3685032** functions as a first-in-class, non-nucleoside, reversible inhibitor of DNMT1.^[5] It acts by competing with the DNMT1 active-site loop for binding to hemi-methylated DNA. This selective and reversible inhibition of DNMT1 leads to a robust loss of DNA methylation, transcriptional activation, and subsequent inhibition of cancer cell growth.^{[1][2]}

Q4: Are there any known off-target effects of **(R)-GSK-3685032**?

A4: Based on extensive preclinical profiling, **(R)-GSK-3685032** has a very clean off-target profile. As mentioned, it shows negligible activity against a broad range of other methyltransferases and kinases at concentrations well above its IC₅₀ for DNMT1.^[4] This high degree of selectivity suggests that off-target effects are unlikely to be a significant concern under typical experimental conditions.

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my experiments that I suspect might be due to an off-target effect of **(R)-GSK-3685032**.

Troubleshooting Steps:

- **Confirm On-Target Activity:** Before investigating off-target effects, it is crucial to verify that the compound is exerting its expected on-target effect in your experimental system.
 - **Assess DNA Methylation:** Measure global DNA methylation levels or the methylation status of specific CpG sites known to be regulated by DNMT1. A dose-dependent decrease in methylation would indicate on-target activity.
 - **Gene Expression Analysis:** Analyze the expression of genes known to be silenced by DNA methylation. Upregulation of these genes would be consistent with DNMT1 inhibition.
- **Review Experimental Parameters:**
 - **Compound Concentration:** Ensure you are using the compound at an appropriate concentration. The IC₅₀ for DNMT1 inhibition is in the nanomolar range, while off-target effects, if any, are only observed at concentrations greater than 10 µM.

- Cell Line/Model System: Consider the specific genetic and epigenetic background of your cell line or model system. Uncharacterized mutations or alterations could potentially lead to unexpected responses.
- Investigate Potential Off-Target Effects (if on-target activity and experimental parameters are confirmed):
 - Literature Review: Conduct a thorough literature search for any newly identified off-targets or unexpected findings related to **(R)-GSK-3685032** in similar experimental systems.
 - Consult with Technical Support: If you continue to observe unexplained results, contact the manufacturer's technical support for further guidance and to report your findings. They may have access to additional, unpublished data.

Data Presentation

Table 1: Selectivity Profile of **(R)-GSK-3685032**

Target	IC50 (μM)	Selectivity vs. DNMT1
DNMT1	0.036	-
DNMT3A/3L	>10	>2,500-fold
DNMT3B/3L	>10	>2,500-fold
Other Methyltransferases (n=34)	>10	>277-fold
Kinases (n=369)	>10	>277-fold

Experimental Protocols

Protocol 1: Kinase Panel Screening (General Methodology)

This protocol outlines a general procedure for screening a compound against a panel of kinases to assess its selectivity.

- **Compound Preparation:** Prepare a stock solution of **(R)-GSK-3685032** in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentrations (typically a high concentration, e.g., 10 μ M, is used for initial screening).
- **Assay Setup:** In a multi-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.
- **Compound Addition:** Add the test compound to the reaction wells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.
- **Reaction Incubation:** Incubate the plate at the optimal temperature for the kinases (e.g., 30°C or 37°C) for a predetermined time to allow for the phosphorylation reaction to proceed.
- **Signal Detection:** Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., 32 P or 33 P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
- **Data Analysis:** Calculate the percentage of kinase activity inhibition for each kinase at the tested compound concentration relative to the vehicle control.

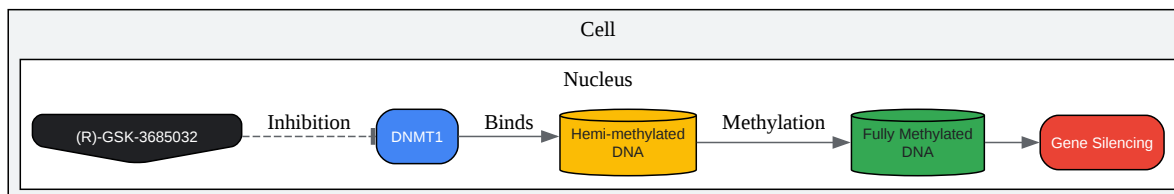
Protocol 2: Methyltransferase Panel Screening (General Methodology)

This protocol describes a general method for evaluating the selectivity of a compound against a panel of methyltransferases.

- **Compound Preparation:** As described in the kinase panel screening protocol, prepare a stock solution of **(R)-GSK-3685032** and perform serial dilutions.
- **Assay Setup:** In a multi-well plate, combine the methyltransferase, its specific substrate (e.g., DNA, protein, or small molecule), and the methyl donor S-adenosylmethionine (SAM) in an appropriate reaction buffer.
- **Compound Addition:** Add the test compound to the reaction wells, including vehicle and positive controls.

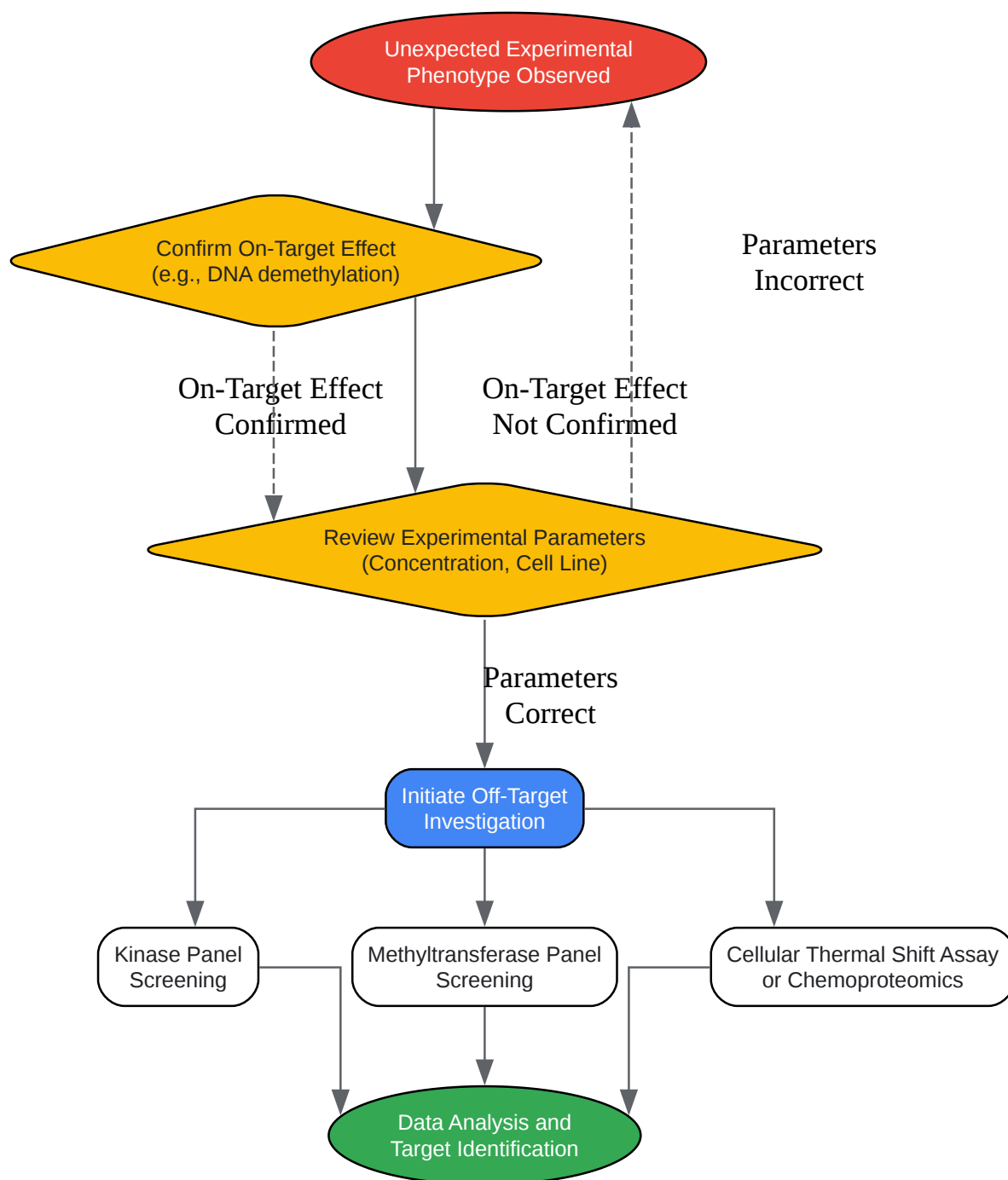
- Reaction Incubation: Incubate the plate at the optimal temperature for the methyltransferases for a sufficient time to allow for the methylation reaction.
- Signal Detection: Quantify the methylation activity. Common methods include:
 - Radiometric Assays: Using [3H]-SAM and measuring the incorporation of the radiolabeled methyl group into the substrate.
 - Antibody-Based Detection: Using an antibody specific to the methylated substrate in an ELISA-like format.
 - Luminescence-Based Assays: Measuring the production of S-adenosylhomocysteine (SAH), a universal by-product of methylation reactions.
- Data Analysis: Determine the percentage of methyltransferase activity inhibition for each enzyme at the tested compound concentration relative to the vehicle control.

Visualizations



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Caption: On-target signaling pathway of **(R)-GSK-3685032**.



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